(-)-Ethyl alpha-bromopropionate
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “(-)-Ethyl alpha-bromopropionate”, there are methods for the synthesis of similar compounds. For instance, α-bromoacetophenone and α,α-dibromoacetophenone can be selectively synthesized using sodium bromide as a bromine source and potassium persulfate as an oxidant . Another method involves a triphenylphosphine oxide catalyzed reductive halogenation of an α,β-unsaturated ketone .
Chemical Reactions Analysis
The Hell-Volhard-Zelinsky reaction of carboxylic acids results in an alpha bromo carboxylic acid . This reaction involves several steps: substitution of OH for Br to give an acyl bromide, keto-enol tautomerism, bromination of the enol, and hydrolysis of the acid bromide .
Scientific Research Applications
Synthesis and Preparation
- (-)-Ethyl alpha-bromopropionate is synthesized through esterification involving 2-bromopropionic acid and ethanol, with toluenesulfonic acid as a catalyst. This process yields a product purity of 98.6% (Lan Zhi-li, 2005).
Application in the Reformatsky Reaction
- This compound plays a significant role in the Reformatsky reaction. The reaction of ethyl alpha-bromopropionate with zinc in a benzene-ether solvent can lead to various product formations depending on the alkyl group involved (M. Newman & F. J. Evans, 1955).
Transesterification Studies
- This compound is involved in transesterification reactions, which is significant for identifying components of mixtures of fatty esters (R. T. Coutts & K. Midha, 1969).
Carbonylation Reactions
- It is used in carbonylation reactions, as seen in the conversion of organic halides to methyl ketones using palladium complex catalysts (Toshiaki Kobayashi & Masato Tanaka, 1981).
Formation of Lanthanoid Ester Homoenolates
- This compound reacts with lanthanoid metals to produce lanthanoid ester homoenolates, which react with ketones to yield γ-lactones (S. Fukuzawa, Norifumi Sumimoto, T. Fujinami, & S. Sakai, 1990).
Role in Chiral Separation
- The compound is used in the chiral separation of 2-bromopropionates, crucial for evaluating the optical purity of these compounds (Xueyan Shi, Yun Zhou, Feipeng Liu, Jianyou Mao, Yi Zhang, & Tisheng Shan, 2019).
Esterification Catalysis
- It is involved in the esterification of alpha-bromopropionic acid catalyzed by lipase in microemulsions, demonstrating its role in biocatalysis (H. Xiao, J. Liu, & Z. Li, 1993).
Phase Transfer in Amino Compound Synthesis
- The phase transfer process using this compound has been applied in the synthesis of various amino compounds, indicating its utility in organic synthesis (Y. Nakajima, R. Kinishi, J. Oda, & Y. Inouye, 1977).
Mechanism of Action
Target of Action
The primary target of (-)-Ethyl alpha-bromopropionate
or ethyl (2S)-2-bromopropanoate
It’s known that alpha-brominated carboxylic acids, such as this compound, are often used in organic synthesis as intermediates .
Mode of Action
The compound This compound
participates in reactions known as alpha bromination of carboxylic acids . The reaction starts with the carboxylic acid reacting with phosphorus tribromide (PBr3) to form an acid bromide and hydrobromic acid (HBr). The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily, making alpha-bromination possible .
Biochemical Pathways
The specific biochemical pathways involving This compound
It’s known that alpha-brominated carboxylic acids are often used as intermediates in various organic synthesis reactions .
Result of Action
The specific molecular and cellular effects of This compound
As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex organic compounds .
Safety and Hazards
Properties
IUPAC Name |
ethyl (2S)-2-bromopropanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLASKVLJTEJD-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30365-54-9 | |
Record name | Ethyl alpha-bromopropionate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030365549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL .ALPHA.-BROMOPROPIONATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814Q14L3IE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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